molecular formula C7H3Cl2NO B2387004 3,4-Dichloro-2-hydroxybenzonitrile CAS No. 115661-18-2

3,4-Dichloro-2-hydroxybenzonitrile

Cat. No.: B2387004
CAS No.: 115661-18-2
M. Wt: 188.01
InChI Key: PKURWWNWSLXZHM-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorophenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of phenol derivatives followed by cyanation. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 3,4-dichloro-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The presence of chlorine atoms and the hydroxyl group enhances its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzonitrile
  • 3,5-Dibromo-4-hydroxybenzonitrile
  • 3,5-Diiodo-4-hydroxybenzonitrile

Uniqueness

3,4-Dichloro-2-hydroxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3,4-dichloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURWWNWSLXZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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